molecular formula C24H18N2O4S B12394498 Mtb-IN-4

Mtb-IN-4

Cat. No.: B12394498
M. Wt: 430.5 g/mol
InChI Key: AFPFIBQRMGGEOM-UHFFFAOYSA-N
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Description

Mtb-IN-4, also known as compound 17h, is a non-toxic isoxazole compound that exhibits significant anti-Mycobacterium tuberculosis activity. It has an IC50 value of 0.70 μM, indicating its potency in inhibiting the growth of Mycobacterium tuberculosis. This compound impedes the respiration and biofilm formation of Mycobacterium tuberculosis within macrophages and enhances the efficacy of the antibiotic isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtb-IN-4 involves the formation of an isoxazole ring, which is a crucial structural component of the compound. The synthetic route typically includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the isoxazole ring.

    Functionalization: The isoxazole ring is then functionalized with various substituents to enhance its biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Utilizing batch reactors to carry out the synthesis in controlled environments.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Mtb-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions are used to introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its biological activity.

Scientific Research Applications

Mtb-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Mtb-IN-4 exerts its effects by targeting the respiration and biofilm formation pathways of Mycobacterium tuberculosis. It enhances the efficacy of isoniazid by resensitizing isoniazid-resistant Mycobacterium tuberculosis mutants. The compound inhibits the growth of intracellular Mycobacterium tuberculosis within macrophages, thereby reducing the bacterial load .

Comparison with Similar Compounds

Mtb-IN-4 is unique compared to other similar compounds due to its non-toxic nature and its ability to enhance the efficacy of isoniazid against resistant strains. Similar compounds include:

This compound stands out due to its specific action on Mycobacterium tuberculosis respiration and biofilm formation, making it a promising candidate for further research and development in the fight against tuberculosis.

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

8-cyclopropyl-7-(3-naphthalen-2-yl-1,2-oxazol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29)

InChI Key

AFPFIBQRMGGEOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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